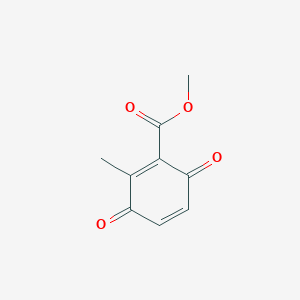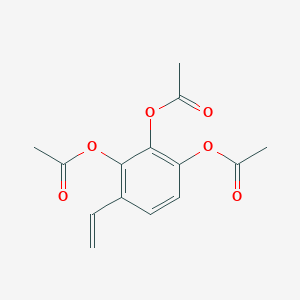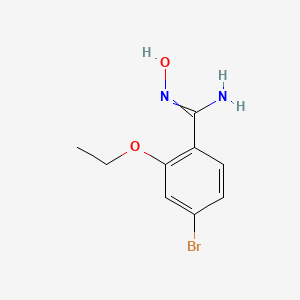
Benzonitrile, 4-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzonitrile is an organic compound that features a benzonitrile group attached to a 1,3-dioxo-2,3-dihydro-1H-inden-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzonitrile typically involves the reaction of indane-1,2,3-trione with benzonitrile under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors such as indane-1,3-dione and benzonitrile. The process may include steps like condensation, cyclization, and purification to achieve the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and related compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzonitrile involves its interaction with specific molecular targets. The compound can act as an electron acceptor or donor, depending on the reaction conditions. It may also interact with enzymes or receptors in biological systems, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzoic acid
- 4-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)phenoxyacetic acid
- 2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione
Uniqueness
4-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzonitrile is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
CAS No. |
89447-90-5 |
|---|---|
Molecular Formula |
C16H9NO2 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
4-(1,3-dioxoinden-2-yl)benzonitrile |
InChI |
InChI=1S/C16H9NO2/c17-9-10-5-7-11(8-6-10)14-15(18)12-3-1-2-4-13(12)16(14)19/h1-8,14H |
InChI Key |
WSRUAEWHXYSQRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 4-[[3-Amino-6-(dimethylamino)-2-pyridyl]amino]piperidine-1-carboxylate](/img/structure/B13692044.png)

![1-Methyl-2-[3-(trifluoromethyl)phenyl]indole](/img/structure/B13692047.png)


![2-Amino-6-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13692060.png)





